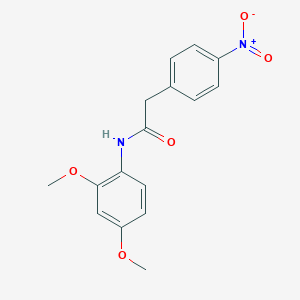

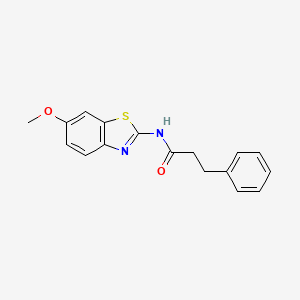

N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea

Overview

Description

N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as FM-381, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have inhibitory effects on several protein kinases, including FLT3, JAK2, and CSF1R, which are involved in various cellular processes. In

Scientific Research Applications

N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential use in treating various types of cancer, including acute myeloid leukemia (AML) and solid tumors. In preclinical studies, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to inhibit the growth of AML cells and induce apoptosis, or programmed cell death. Additionally, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have synergistic effects when used in combination with other chemotherapeutic agents, such as cytarabine.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea involves the inhibition of several protein kinases, including FLT3, JAK2, and CSF1R. These kinases are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea can disrupt these processes and induce cell death in cancer cells.

Biochemical and Physiological Effects:

N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have selective inhibitory effects on its target kinases, with minimal effects on other kinases. This selectivity is important for reducing off-target effects and improving the safety profile of the compound. Additionally, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea in lab experiments is its selectivity for its target kinases, which can reduce the potential for off-target effects. Additionally, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has good pharmacokinetic properties, which can make it easier to administer in animal models. However, one limitation of using N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea. One potential direction is to explore its use in combination with other chemotherapeutic agents, as it has been shown to have synergistic effects in preclinical studies. Additionally, further studies are needed to determine the efficacy of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea in treating solid tumors and other types of cancer. Finally, studies are needed to further optimize the synthesis of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea and improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea involves several steps, including the reaction of 3-fluoroaniline with 5-methyl-2-pyridinecarboxylic acid to form an intermediate, which is then treated with phosgene and ammonia to produce the final product. This method has been reported in several research articles and has been optimized for high yield and purity.

properties

IUPAC Name |

1-(3-fluorophenyl)-3-(5-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O/c1-9-5-6-12(15-8-9)17-13(18)16-11-4-2-3-10(14)7-11/h2-8H,1H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQFDKONCZDYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901329793 | |

| Record name | 1-(3-fluorophenyl)-3-(5-methylpyridin-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642101 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

127489-13-8 | |

| Record name | 1-(3-fluorophenyl)-3-(5-methylpyridin-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901329793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

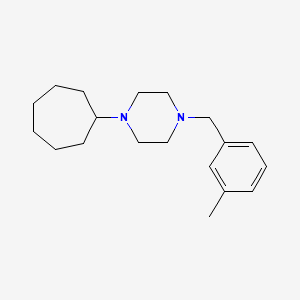

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5870160.png)

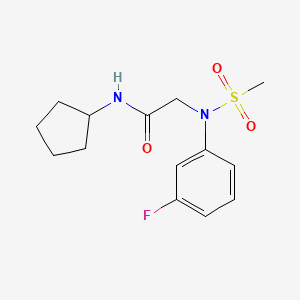

![ethyl 1-[(5-nitro-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5870177.png)

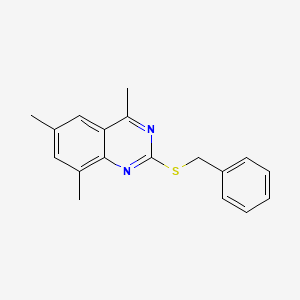

![5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5870185.png)

![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)